molecular formula C24H30O2 B12596747 2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis- CAS No. 603126-36-9

2-Nonyn-1-one, 1,1'-(1,4-phenylene)bis-

Katalognummer: B12596747
CAS-Nummer: 603126-36-9
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: HGPZKFBXSGTKFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- is a chemical compound with a unique structure that includes a nonynone group and a phenylene bis linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- typically involves the reaction of nonynone derivatives with phenylene bis compounds. One common method includes the condensation of 1,4-phenylenediamine with nonynone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nonynone group to an alcohol or alkane.

    Substitution: The phenylene bis linkage allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under specific conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenylene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the application and the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanone, 1,1’-(1,4-phenylene)bis-
  • 2-Propyn-1-one, 1,1’-(1,4-phenylene)bis-
  • 1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-

Uniqueness

2-Nonyn-1-one, 1,1’-(1,4-phenylene)bis- is unique due to its nonynone group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of properties and reactivity patterns, making it valuable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

603126-36-9

Molekularformel

C24H30O2

Molekulargewicht

350.5 g/mol

IUPAC-Name

1-(4-non-2-ynoylphenyl)non-2-yn-1-one

InChI

InChI=1S/C24H30O2/c1-3-5-7-9-11-13-15-23(25)21-17-19-22(20-18-21)24(26)16-14-12-10-8-6-4-2/h17-20H,3-12H2,1-2H3

InChI-Schlüssel

HGPZKFBXSGTKFS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC#CC(=O)C1=CC=C(C=C1)C(=O)C#CCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.